3-({[(tert-butoxy)carbonyl]amino}methyl)-1-benzothiophene-2-carboxylic acid
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Overview
Description
3-({[(tert-butoxy)carbonyl]amino}methyl)-1-benzothiophene-2-carboxylic acid is a complex organic compound that features a benzothiophene core, which is a sulfur-containing heterocycle The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an amino methyl group, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[(tert-butoxy)carbonyl]amino}methyl)-1-benzothiophene-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common approach involves the protection of an amino group with a tert-butoxycarbonyl (Boc) group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile .
The benzothiophene core can be synthesized through various methods, including the cyclization of appropriate precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into a variety of organic compounds efficiently and sustainably .
Chemical Reactions Analysis
Types of Reactions
3-({[(tert-butoxy)carbonyl]amino}methyl)-1-benzothiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the Boc protecting group or to reduce other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
3-({[(tert-butoxy)carbonyl]amino}methyl)-1-benzothiophene-2-carboxylic acid has a wide range of applications in scientific research:
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving sulfur-containing heterocycles.
Mechanism of Action
The mechanism of action of 3-({[(tert-butoxy)carbonyl]amino}methyl)-1-benzothiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amine, which can then participate in various biochemical reactions. The benzothiophene core can interact with enzymes and receptors, influencing biological processes .
Comparison with Similar Compounds
Similar Compounds
3-({[(tert-butoxy)carbonyl]amino}(carboxy)methyl)cyclobutane-1-carboxylic acid: Similar in structure but with a cyclobutane ring instead of a benzothiophene core.
3-({[(tert-butoxy)carbonyl]amino}bicyclo[1.1.1]pentane-1-carboxylic acid: Features a bicyclo[1.1.1]pentane ring, offering different steric and electronic properties.
Uniqueness
3-({[(tert-butoxy)carbonyl]amino}methyl)-1-benzothiophene-2-carboxylic acid is unique due to its combination of a benzothiophene core and a Boc-protected amino group. This structure provides a balance of stability and reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Properties
CAS No. |
2287340-83-2 |
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Molecular Formula |
C15H17NO4S |
Molecular Weight |
307.4 |
Purity |
95 |
Origin of Product |
United States |
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